Product packaging for 4-bromo-2-(ethylsulfanyl)aniline(Cat. No.:CAS No. 1488814-43-2)

4-bromo-2-(ethylsulfanyl)aniline

Cat. No.: B2478064
CAS No.: 1488814-43-2
M. Wt: 232.14
InChI Key: ODWZDTCURCVUQH-UHFFFAOYSA-N
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Description

4-Bromo-2-(ethylsulfanyl)aniline (CAS 1488814-43-2) is an organic compound with the molecular formula C 8 H 10 BrNS and a molecular weight of 232.14 g/mol. It is characterized by a bromo substituent at the para-position and an ethylsulfanyl group at the ortho-position relative to the aniline nitrogen, a structure that makes it a valuable building block in synthetic chemistry . This compound is offered with a purity of 98.0% and has a predicted density of 1.51±0.1 g/cm³ and a predicted boiling point of 283.4±25.0 °C . As a substituted aniline, this compound serves as a key synthetic intermediate, particularly in the development of more complex chemical entities. The bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Heck), allowing for carbon-carbon bond formation, while the aniline and thioether functionalities can act as directing groups in metal-catalyzed C-H activation or be further functionalized . Its primary research applications are in the fields of medicinal chemistry and agrochemical development, where bromoaniline derivatives are frequently used as precursors in the synthesis of pharmaceuticals and active ingredients . Researchers value this compound for its potential in constructing molecular libraries and exploring new chemical space. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or household use. Please refer to the Safety Data Sheet for proper handling instructions. Before use, consult the product specifications and certificate of analysis for lot-specific data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrNS B2478064 4-bromo-2-(ethylsulfanyl)aniline CAS No. 1488814-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-ethylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWZDTCURCVUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Research Context of 4 Bromo 2 Ethylsulfanyl Aniline

Significance as a Functionalized Aryl Amine Building Block

Functionalized aryl amines are cornerstone intermediates in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The significance of 4-bromo-2-(ethylsulfanyl)aniline as a building block lies in the distinct reactivity of its three functional groups: the primary amine (-NH₂), the bromine atom (-Br), and the ethylsulfanyl group (-SCH₂CH₃). This trifecta of functionality provides chemists with multiple, orthogonal handles for molecular elaboration.

The Amino Group: The primary amino group is a versatile functional handle. It can be readily acylated to form amides, which are stable linkages found in many biologically active molecules. Furthermore, the amine can undergo diazotization when treated with nitrous acid, yielding a highly reactive diazonium salt. This intermediate is a gateway to a wide range of transformations, including Sandmeyer reactions (to install chloro, cyano, or other groups) and Gomberg-Bachmann reactions for biaryl synthesis.

The Bromo Substituent: The bromine atom, positioned at the para-position to the amine, is arguably its most valuable feature for modern synthetic chemistry. It serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions. For instance, it can readily participate in:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, a cornerstone of pharmaceutical synthesis.

Heck Coupling: Reaction with alkenes to append vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, creating more complex aniline (B41778) derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

The Ethylsulfanyl Group: The thioether linkage provides another layer of synthetic potential. The sulfur atom is nucleophilic and can be selectively oxidized. Treatment with mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) (-SOCH₂CH₃), while stronger conditions can yield a sulfone (-SO₂CH₂CH₃). This transformation is significant because it drastically alters the electronic properties of the substituent, turning it from a weak electron-donating group into a potent electron-withdrawing group. This ability to tune the electronic nature of the molecule is a powerful tool in medicinal chemistry for optimizing drug-receptor interactions or modifying metabolic stability.

Interdisciplinary Research Relevance in Chemical Sciences

The unique combination of substituents on this compound suggests its potential relevance across multiple chemical disciplines.

Medicinal Chemistry: Substituted anilines are considered "privileged scaffolds" in drug discovery, appearing in the core structures of numerous approved drugs. The 4-bromoaniline (B143363) motif, for example, is a precursor for compounds with applications as analgesics, antihistamines, and antipsychotics. chemicalbook.com The addition of the ortho-ethylsulfanyl group provides a unique steric and electronic profile that could be exploited to design novel enzyme inhibitors (e.g., kinase inhibitors) or receptor ligands with high selectivity and potency. The sulfur atom can engage in specific hydrogen bonding or other non-covalent interactions within a protein's binding site.

Agrochemicals: The synthesis of herbicides, fungicides, and insecticides frequently employs halogenated anilines. chemicalbook.com The bromine atom contributes to the molecule's lipophilicity and can enhance its biological activity. The ethylsulfanyl group could be metabolized in specific ways in target pests, potentially leading to new modes of action or improved environmental degradation profiles.

Materials Science: Aniline itself is the monomer for polyaniline, a well-known conductive polymer. Substituted anilines are used to create functional polymers and high-performance dyes. The bromine atom in this compound could impart flame-retardant properties to a polymer into which it is incorporated. The sulfur atom of the ethylsulfanyl group could be used for vulcanization processes to cross-link polymer chains or to create materials with unique optical or electronic properties. Furthermore, its role as a precursor in the synthesis of azo dyes is a potential application, where the substituents can modulate the color and lightfastness of the final product. chemicalbook.comsigmaaldrich.com

Unique Structural Features and Their Impact on Reactivity Profiles

The reactivity of an aromatic ring is governed by the electronic properties of its substituents. The interplay between the amino, bromo, and ethylsulfanyl groups in this compound creates a distinct reactivity profile, particularly for electrophilic aromatic substitution.

The three available positions for substitution are C3, C5, and C6. The directing influence of each group is summarized below.

Table 2: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

Substituent (Position)Inductive EffectResonance EffectOverall EffectDirecting Influence
-NH₂ (C1)-I (Withdrawing)+R (Strongly Donating)Strong ActivatorOrtho, Para
-SCH₂CH₃ (C2)-I (Weakly Withdrawing)+R (Weakly Donating)Weak ActivatorOrtho, Para
-Br (C4)-I (Strongly Withdrawing)+R (Weakly Donating)DeactivatorOrtho, Para

Activating Groups: The amino group is a powerful activating group, strongly directing incoming electrophiles to its ortho (C2, C6) and para (C4) positions. The ethylsulfanyl group is a weaker activator, directing to its ortho (C1, C3) and para (C6) positions.

Deactivating Group: The bromine atom deactivates the ring through its strong inductive effect but still directs incoming electrophiles to its ortho (C3, C5) and para (C1) positions.

Combined Influence: The C2 and C4 positions are already occupied. The most powerful activating group, the amino group, strongly directs toward C6. The ethylsulfanyl group also directs toward C6 (para) and C3 (ortho). The bromo group directs toward C3 and C5 (both ortho). Therefore, electrophilic attack is most likely to occur at the C6 and C3/C5 positions, with the precise outcome depending on the steric bulk of the electrophile and the reaction conditions. The position between two substituents (C3) may be sterically hindered.

In terms of basicity, the aniline nitrogen's lone pair is made less available by the strong electron-withdrawing inductive effect of the bromine atom, making this compound a weaker base than aniline itself.

Historical Perspectives on Related Substituted Aniline Chemistry

The story of substituted anilines is central to the history of modern chemistry. Aniline was first isolated in 1826, but its transformative potential was not realized until 1856. nih.gov In that year, an 18-year-old chemist named William Henry Perkin was attempting to synthesize the antimalarial drug quinine (B1679958) in his home laboratory. bldpharm.com His experiment, which involved oxidizing impure aniline derived from coal tar, produced not quinine but a black sludge. sigmaaldrich.com

While cleaning the flask with alcohol, Perkin noticed the sludge dissolved to create an intense purple solution. sigmaaldrich.com He had accidentally created the world's first synthetic dye. Crucially, the "impure" aniline he used contained toluidine isomers (methylanilines)—a fact that was key to the formation of the dye. He named the color "mauve," and the dye became known as mauveine. chemicalbook.com

Perkin patented his discovery and opened a factory, launching the synthetic dyestuff industry. bldpharm.comsigmaaldrich.com This single event triggered an explosion of research into aniline and its derivatives. Chemists across Europe began modifying the aniline structure, adding substituents like halogens, alkyl groups, and sulfonic acids to create a rainbow of new "aniline dyes." This work laid the foundation for understanding structure-activity relationships, a concept that would later become fundamental to the development of the pharmaceutical industry. Compounds like this compound are direct descendants of this legacy, representing the precise molecular engineering made possible by the pioneers of synthetic organic chemistry.

Table 3: List of Mentioned Chemical Compounds

Common NameIUPAC Name
This compound4-Bromo-2-(ethylthio)aniline
AnilineBenzenamine
Mauveine(A mixture, e.g., 3-amino-2,9-dimethyl-5-phenyl-7-(p-tolylamino)phenazinium acetate)
Quinine(R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol
ToluidineMethylaniline (ortho-, meta-, or para- isomers)
4-Bromoaniline4-Bromoaniline

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 Ethylsulfanyl Aniline and Its Analogues

Precursor-Based Synthesis Routes

The formation of the target compound is achieved by building upon simpler, commercially available aromatic precursors. The order of the reaction steps—reduction, bromination, and thiolation—is critical for achieving the desired substitution pattern due to the directing effects of the functional groups involved.

A common and crucial step in the synthesis of aromatic amines is the reduction of a nitro group (-NO₂) to an amine group (-NH₂). This transformation is fundamental in producing the aniline (B41778) core of the target molecule. A variety of substituted nitroarenes can be reduced, and the choice of method often depends on the presence of other functional groups in the molecule. nih.gov

Historically, methods like the Bechamp reduction using iron in acidic media or catalytic hydrogenation with reagents like hydrogen gas over palladium, platinum, or nickel catalysts have been employed. youtube.commdpi.com These methods are effective for reducing unfunctionalized nitrobenzene (B124822) but can be less selective for more complex substituted nitroarenes. nih.gov

More contemporary and sustainable approaches have been developed to address issues of selectivity and harsh reaction conditions. nih.govacs.org One such method is the electrocatalytic reduction of nitrobenzenes. This technique uses a polyoxometalate redox mediator in an aqueous solution at room temperature, avoiding the need for high-pressure hydrogen gas or sacrificial reagents. nih.govacs.org This process has demonstrated high selectivity for the aniline product, even in the presence of other reducible groups. nih.gov For instance, the reduction of 2-aminobenzoic acid methyl ester using this method resulted in >99% selectivity with a 92% conversion rate. nih.gov Photocatalytic methods using materials like CdS/MOF or TiO2 nanocomposites also offer a green alternative for the selective reduction of nitroaromatics to anilines. mdpi.comrsc.org

Table 1: Selected Methods for the Reduction of Substituted Nitroarenes

Method Reagents/Catalyst Conditions Substrate Example Product Selectivity/Conversion Reference
Electrocatalytic Reduction Polyoxometalate mediator Aqueous solution, Room Temp. 2-aminobenzoic acid methyl ester 2-aminobenzoic acid methyl ester >99% Selectivity, 92% Conversion nih.gov
Catalytic Hydrogenation H₂, Heterogeneous catalysts Elevated temp. and pressure Nitrobenzene Aniline Good for simple nitroarenes nih.gov
Photocatalytic Reduction TiO₂/sPS Aerogel UV irradiation, 25 °C Nitrobenzene Aniline ~100% Conversion mdpi.com
Tin Reduction Granulated Tin, HCl Heating Nitrobenzene Aniline Classic laboratory method youtube.com

Introducing a bromine atom at a specific position on the aniline ring requires careful control of the reaction conditions and reagents, a process known as regioselective bromination. nih.gov The powerful activating and ortho-, para-directing nature of the amino group can lead to unwanted side products, such as polybrominated anilines. khanacademy.orgyoutube.com To achieve the desired 4-bromo substitution pattern, chemists employ several strategies.

To moderate the high reactivity of the aniline ring and ensure monosubstitution at the para-position, the amino group is often temporarily converted into a less activating group. youtube.comyoutube.com This is a classic protection-deprotection strategy. organic-chemistry.org

A common method involves the acetylation of the amine with reagents like acetyl chloride or acetic anhydride (B1165640) to form an acetanilide (B955). youtube.comyoutube.com The resulting acetylamino group is still an ortho-, para-director but is significantly less activating than the free amino group. This decreased activation allows for controlled monobromination. youtube.com The steric bulk of the acetyl group also disfavors substitution at the ortho position, making the para-position the primary site of reaction. youtube.com After the bromination step, the acetyl group is removed by hydrolysis (typically under acidic or basic conditions) to regenerate the free amino group, yielding the p-bromoaniline derivative. youtube.comresearchgate.netgoogle.com This multi-step process is a reliable way to synthesize compounds like 4-bromo-2-chloroaniline (B1269894) from aniline. researchgate.net

The choice of brominating agent and catalyst is crucial for controlling regioselectivity. While molecular bromine (Br₂) can be used, it often leads to the formation of 2,4,6-tribromoaniline (B120722) when reacted directly with aniline. khanacademy.org

Copper(II) bromide (CuBr₂) has emerged as a simple and efficient reagent for the selective monobromination of electron-rich aromatic compounds, including anilines, at room temperature. tandfonline.com Reactions carried out in acetonitrile (B52724) with CuBr₂ afford the corresponding 4-bromoaniline (B143363) selectively in good yields. For example, the bromination of aniline with CuBr₂ yields 4-bromoaniline as the sole product. tandfonline.com This method avoids the formation of polybrominated products. tandfonline.com The use of CuBr₂ in ionic liquids has also been shown to achieve high yield and regioselectivity for para-substitution under mild conditions, offering an environmentally safer option that avoids protecting and deprotecting steps. beilstein-journals.org

Another widely used reagent is N-Bromosuccinimide (NBS), which is a mild and selective reagent for the nuclear monobromination of reactive aromatic compounds. thieme-connect.com The regioselectivity of NBS bromination can be markedly dependent on the polarity of the solvent, allowing the reaction to be tuned by selecting the appropriate reaction medium. thieme-connect.com

Table 2: Reagents for Regioselective Bromination of Anilines

Reagent/Catalyst Solvent Conditions Selectivity Typical Yield Reference
CuBr₂ Acetonitrile Ambient Temp. para-Monobromination 60-91% tandfonline.com
CuBr₂ Ionic Liquid Mild Conditions para-Monobromination High beilstein-journals.org
CuSO₄·5H₂O / NaBr / Na₂S₂O₈ CH₃CN / H₂O 7-25 °C Regioselective High thieme-connect.com
N-Bromosuccinimide (NBS) DMF Room Temp. Monobromination Varies thieme-connect.com

The introduction of the ethylsulfanyl group [(ethylsulfanyl) or (-SEt)] is the final key transformation. Aryl thioethers are prevalent in biologically active molecules, and numerous methods for their synthesis exist. jst.go.jp

One of the simplest pathways is Nucleophilic Aromatic Substitution (SNAr). jst.go.jpacsgcipr.org This reaction typically involves an aryl halide with electron-withdrawing groups (such as a nitro group) that activate the ring towards nucleophilic attack. nih.gov A thiol or its corresponding thiolate anion (e.g., sodium ethanethiolate) acts as the nucleophile, displacing the halide. masterorganicchemistry.com For instance, an ortho-nitro-substituted aryl halide can react with a thiol in the presence of a base like potassium carbonate to form the corresponding aryl thioether. nih.gov Less-toxic and odorless disulfides can also be used as nucleophiles under mild conditions. jst.go.jpnih.gov

Metal-catalyzed cross-coupling reactions are also powerful methods for C-S bond formation. jst.go.jp Catalysts based on palladium, copper, or nickel are widely employed to couple aryl halides with thiols. jst.go.jprsc.org For example, copper(I) iodide (CuI) nanoparticles have been used to catalyze the reaction of aryl halides with elemental sulfur to afford thiophenols, which can then be alkylated. thieme-connect.de Direct C-H thiolation of anilines is also possible using dual catalytic systems. rsc.org

Regioselective Bromination Strategies of Substituted Anilines

Multi-Step Synthesis Sequences

Constructing 4-bromo-2-(ethylsulfanyl)aniline requires a logical sequence of the reactions described above. The directing effects of the substituents at each stage must be considered to ensure the correct final arrangement of the functional groups.

A plausible synthetic route could be as follows:

Nitration: Start with a suitable precursor like 2-chloroaniline (B154045) or 2-aminothiophenol (B119425) and introduce a nitro group. However, a more direct approach might start with a pre-nitrated compound.

Thioether Formation (SNAr): A common strategy begins with an activated aryl halide. For example, starting with 2,4-dibromonitrobenzene, one could selectively substitute the bromine at the 2-position (activated by the adjacent nitro group) with an ethanethiolate nucleophile. This would yield 4-bromo-2-(ethylsulfanyl)nitrobenzene.

Reduction: The final step would be the reduction of the nitro group of 4-bromo-2-(ethylsulfanyl)nitrobenzene to the corresponding aniline using one of the methods described in section 2.1.1, such as catalytic hydrogenation or electrocatalytic reduction. This yields the target compound, this compound.

An alternative multi-step synthesis, demonstrated for the analogous 4-bromo-2-chloroaniline, involves: researchgate.net

Protection: Aniline is first protected as acetanilide.

Halogenation: The acetanilide is then brominated to yield 4-bromoacetanilide.

Second Halogenation: A second halogen (chlorine) is introduced.

Deprotection: The acetyl group is hydrolyzed to give the final product.

This protection-based sequence highlights the importance of managing the reactivity of the aniline group to achieve the desired substitution pattern. A similar logic would apply to the synthesis of this compound, where the ethylsulfanyl group might be introduced before or after bromination, depending on the chosen precursors and the directing effects at each step.

Sequential Halogenation and Functionalization

A primary strategy for the synthesis of this compound involves the sequential introduction of the halogen and the sulfur-containing functional group onto the aniline ring. Due to the strong activating and ortho-, para-directing nature of the amino group in aniline, direct bromination typically leads to the formation of 2,4,6-tribromoaniline. byjus.comwikipedia.org To achieve selective monobromination at the para position, the reactivity of the amino group must be moderated.

One common approach is to first protect the amino group, followed by bromination, and then introduce the ethylsulfanyl group. For instance, a related multi-step synthesis to produce 4-bromo-2-chloroaniline from aniline has been documented, which involves a sequence of reactions to introduce the desired substituents. researchgate.net A similar principle can be applied for the synthesis of this compound.

The direct halogenation of anilines is a well-established electrophilic aromatic substitution reaction. testbook.com The reaction of aniline with bromine water, for example, is rapid and results in a white precipitate of 2,4,6-tribromoaniline at room temperature. byjus.com To control this reactivity and achieve selective substitution, the reaction conditions and the nature of the halogenating agent are critical. For instance, using bromine in an organic solvent can lead to the formation of 2-bromophenylamine and 4-bromophenylamine. chemistryguru.com.sg

Amide Protection and Hydrolysis Strategies

To overcome the high reactivity of the aniline ring and direct the substitution to the desired positions, the amino group is often temporarily converted into an amide. This is a crucial strategy in the synthesis of specifically substituted anilines. ncert.nic.inlibretexts.org Acetylation of the amino group with acetyl chloride or acetic anhydride forms acetanilide. wikipedia.orgtestbook.com The acetyl group is less activating than the amino group, which allows for more controlled electrophilic substitution.

A production process for synthesizing 4-bromo-2-methylaniline (B145978) exemplifies this strategy. It involves:

Protection of the arylamine to form N-(2-methylphenyl) acetamide (B32628). google.com

A bromination reaction of the acetamide to yield N-(4-bromo-2-methylphenyl) acetamide. google.com

A final hydrolysis step to remove the acetyl group and obtain 4-bromo-2-methylaniline. google.com

This sequence ensures that bromination occurs selectively at the para position relative to the activating group. After the desired substitution is achieved, the protecting acetyl group is removed by hydrolysis, typically under acidic or basic conditions, to regenerate the amino group. chemistryguru.com.sg For example, N-(4-bromo-2-aminomethyl phenyl) ethanamide can be refluxed with concentrated hydrochloric acid and dioxane, followed by neutralization with ammoniacal liquor to yield the final product. google.com

Advanced Catalytic Synthetic Approaches

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of substituted anilines, including this compound, has benefited significantly from the development of advanced catalytic systems.

Palladium-Catalyzed Coupling Reactions Utilizing Bromo-Substituted Anilines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Bromo-substituted anilines are excellent substrates for these reactions. For example, palladium-catalyzed coupling of 2-bromoanilines with vinylstannanes has been used for the regiocontrolled synthesis of substituted indoles. acs.org Similarly, the Suzuki cross-coupling reaction, which couples an organoboron compound with an organohalide, is widely used. The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via a Suzuki coupling reaction has been reported, demonstrating the utility of bromoanilines in these transformations. mdpi.com

The choice of the palladium catalyst, ligand, solvent, base, and temperature is crucial for the success of these cross-coupling reactions. mdpi.com For instance, the use of Pd/P(o-tolyl)3 catalysts has been shown to be effective in the intramolecular coupling of aryl bromides with enantiomerically enriched amines. acs.org For intermolecular couplings, Pd/bis(phosphine) catalysts often provide better results, preserving the stereochemical integrity of the starting materials. acs.org

Emerging Catalytic Systems for Aniline Derivatization

Beyond palladium, other catalytic systems are emerging for the derivatization of anilines. Aniline-based catalysts themselves have shown promise in improving the rates of derivatization reactions. nih.gov For instance, anilinium acetate (B1210297) has been used to enhance the rate of derivatization of carbonyl compounds. nih.gov

Furthermore, metal-catalyzed C-H functionalization reactions have become a powerful method for the direct modification of aniline derivatives, often avoiding the need for pre-functionalized starting materials. acs.orgnih.gov While many of these reactions target the ortho position through the use of a directing group on the nitrogen atom, methods for para-selective C-H functionalization are also being developed. acs.orgnih.gov Photocatalysis is another emerging field, offering a sustainable approach to reactions like the selective hydrogenation of nitrobenzene to aniline at room temperature. nih.gov

Mechanistic Investigations of Synthesis Reactions

Understanding the mechanisms of the reactions involved in the synthesis of this compound is key to optimizing reaction conditions and improving yields and selectivity.

Electrophilic Aromatic Substitution Mechanisms in Aniline Systems

The core of many synthetic routes to substituted anilines is the electrophilic aromatic substitution (EAS) reaction. The amino group (-NH2) of aniline is a strong electron-donating group, which activates the benzene (B151609) ring towards electrophilic attack. byjus.comtestbook.com Through resonance, it increases the electron density at the ortho and para positions, making these sites more susceptible to attack by electrophiles. byjus.comyoutube.com

When an electrophile, such as a bromine molecule with a slight positive charge, approaches the aniline ring, it attacks these electron-rich positions. byjus.comtestbook.com In acidic media, the situation can be more complex. The aniline molecule can be protonated to form the anilinium ion (-NH3+), which is a meta-directing group. byjus.comyoutube.com This can lead to the formation of meta-substituted products alongside the expected ortho and para isomers during reactions like nitration. byjus.comyoutube.com

The mechanism of aromatic nucleophilic substitution in protic solvents has also been studied, revealing the role of general-base catalysis in these reactions. psu.edu

Interactive Data Table: Key Reactions in the Synthesis of Substituted Anilines

Reaction TypeReactantsProduct(s)Key ConditionsReference(s)
Halogenation Aniline, Bromine water2,4,6-tribromoanilineRoom temperature byjus.comwikipedia.org
Amide Protection Aniline, Acetyl chlorideAcetanilide- wikipedia.orgtestbook.com
Hydrolysis N-(4-bromo-2-aminomethyl phenyl) ethanamide4-bromo-2-methylanilineConcentrated HCl, Dioxane, Reflux google.com
Suzuki Coupling 4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, Aryl boronic acidsAryl-substituted aniline derivativesPalladium catalyst, Base, Solvent mdpi.com
C-H Olefination Aniline derivatives, Alkenespara-olefinated anilinesPd/S,O-ligand catalyst acs.org

Reduction Mechanisms of Nitro Groups

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. google.com This process is crucial for the preparation of a wide array of chemical feedstocks, including those used in the pharmaceutical and dye industries. google.com The synthesis of this compound can plausibly be achieved from a corresponding nitroaromatic precursor, such as 1-bromo-4-nitro-2-(ethylsulfanyl)benzene. The reduction of the nitro group is the final key step in such a pathway.

The mechanism of nitro group reduction generally proceeds through a sequence of two-electron transfer steps. The nitroarene (1) is first reduced to a nitroso intermediate (2), which is then further reduced to a hydroxylamine (B1172632) (3). The final step involves the cleavage of the N-O bond to yield the corresponding aniline (4). google.com

A variety of reagents and catalytic systems have been developed to effect this transformation, each with its own advantages in terms of yield, selectivity, and reaction conditions. chemicalbook.com Common methods include catalytic hydrogenation and the use of metals in acidic media. orgsyn.org

Catalytic Hydrogenation: This method typically employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. chemicalbook.comorgsyn.org It is a clean and efficient method, often providing high yields of the desired aniline.

Metal-Mediated Reductions: Historically, the reduction of nitroarenes has been achieved using metals like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid. orgsyn.org The Zinin reduction, first described in 1842, utilized sodium sulfide (B99878) for this purpose. Iron in acidic media is a particularly common and cost-effective choice for industrial-scale productions. chemicalbook.com

More recent developments have focused on milder and more chemoselective methods. For instance, electrocatalytic routes using polyoxometalate redox mediators have been shown to reduce substituted nitrobenzenes to their corresponding anilines in aqueous solution at room temperature, offering a more sustainable alternative. sigmaaldrich.com

Below is a table summarizing various methods for the reduction of aromatic nitro compounds.

Reagent/CatalystConditionsSubstrate ScopeNotes
H₂ / Pd-CVaries (e.g., room temp, atmospheric pressure)BroadHighly efficient, can sometimes lead to dehalogenation. youtube.com
Fe / HCl or Acetic AcidRefluxBroad, tolerant of many functional groupsClassic, cost-effective method. orgsyn.org
SnCl₂ / HClVariesBroadA common laboratory method. chemicalbook.com
Sodium HydrosulfiteAqueous solutionBroadUseful for selective reductions. chemicalbook.com
LiAlH₄ / TiCl₄VariesBroadProvides high yields and purity. google.com
Electrocatalysis (Polyoxometalate mediator)Room temperature, aqueous solutionSubstituted nitroarenesSustainable, avoids harsh reagents. sigmaaldrich.com

Mechanistic Role of Protecting Groups in Directing Substitution

In the synthesis of polysubstituted anilines like this compound, controlling the position of electrophilic substitution is paramount. The amino group (-NH₂) is a very strong activating group and directs incoming electrophiles to the ortho and para positions. epa.gov However, its high reactivity can lead to multiple substitutions and side reactions. For example, the direct bromination of aniline with bromine water rapidly yields 2,4,6-tribromoaniline. epa.gov Furthermore, the basic nature of the amino group makes it incompatible with acidic conditions often required for reactions like nitration or sulfonation, as it gets protonated to form a meta-directing anilinium ion. epa.govsigmaaldrich.com

To circumvent these issues, the amino group is often "protected" by converting it into a less activating and more sterically hindered group. sigmaaldrich.com A common protecting group strategy involves the acetylation of the aniline to form an acetanilide. nih.gov This is a reversible reaction, and the protecting group can be removed by hydrolysis at a later stage. sigmaaldrich.comgoogle.com

A plausible synthetic route to this compound would start from 2-(ethylsulfanyl)aniline. The amino group would first be protected via acetylation with acetic anhydride to form N-(2-(ethylthio)phenyl)acetamide.

The mechanistic role of the acetyl protecting group is twofold:

Moderation of Reactivity: The lone pair of electrons on the nitrogen atom of the acetanilide is delocalized through resonance not only into the benzene ring but also into the adjacent carbonyl group of the acetyl moiety. pbworks.com This competition reduces the electron-donating ability of the nitrogen into the ring, making the acetamido group a moderately activating group compared to the strongly activating amino group. sigmaaldrich.compbworks.com This moderation prevents over-bromination.

Steric Hindrance and Regioselectivity: The bulky acetamido group sterically hinders the ortho positions of the aromatic ring. scribd.com Consequently, when the acetanilide undergoes electrophilic aromatic substitution, such as bromination, the electrophile (Br⁺) is directed predominantly to the less sterically hindered para position. scribd.com The bromination of N-(2-(ethylthio)phenyl)acetamide would therefore be expected to yield N-(4-bromo-2-(ethylthio)phenyl)acetamide.

The final step in the synthesis would be the hydrolysis of the acetamido group, typically under acidic or basic conditions, to reveal the amine and yield the target product, this compound. youtube.comgoogle.com A patent for the synthesis of the analogous 4-bromo-2-methylaniline explicitly details this three-step process of protection, bromination, and hydrolysis. youtube.com

The table below compares the characteristics of an unprotected aniline versus a protected acetanilide in electrophilic aromatic substitution.

FeatureAniline (-NH₂)Acetanilide (-NHCOCH₃)
Activating Character Strongly ActivatingModerately Activating sigmaaldrich.com
Directing Effect ortho, para-directing epa.govortho, para-directing (predominantly para) scribd.com
Reactivity with Bromine Leads to polysubstitution (e.g., 2,4,6-tribromoaniline) nih.govLeads to monosubstitution (e.g., 4-bromoacetanilide) scribd.com
Compatibility with Acids Forms meta-directing anilinium ion sigmaaldrich.comStable under many acidic conditions
Steric Hindrance Low at ortho positionsHigh at ortho positions scribd.com

Chemical Reactivity and Transformation of 4 Bromo 2 Ethylsulfanyl Aniline

Electrophilic Aromatic Substitution Reactions at the Aromatic Ring

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and position of this substitution are controlled by the activating and directing effects of the substituents already present on the ring.

Regioselectivity and Steric Effects of Substituents

The regiochemical outcome of electrophilic substitution on 4-bromo-2-(ethylsulfanyl)aniline is determined by the cumulative directing effects of the amine, ethylsulfanyl, and bromo groups.

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance.

Ethylsulfanyl Group (-SCH₂CH₃): The thioether group is considered a moderately activating group and is also an ortho, para-director. The sulfur atom can donate a lone pair of electrons to the ring through resonance.

Bromo Group (-Br): The bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of its ability to donate electron density through resonance.

In this compound, the positions ortho to the strongly activating amino group (positions 3 and 5) are the most electronically enriched and thus the most likely sites for substitution. The position para to the amine is already occupied by the bromine atom.

The directing effects are summarized below:

-NH₂ group directs to: C3, C5

-SCH₂CH₃ group directs to: C1 (occupied), C3

-Br group directs to: C3, C5

All three substituents direct incoming electrophiles to the C3 and C5 positions. However, the C3 position is sterically hindered by the adjacent, bulky ethylsulfanyl group. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is ortho to the amine and para to the bromo group, and less sterically encumbered.

Predicted Regioselectivity for Electrophilic Aromatic Substitution

Electrophile (E⁺)Predicted Major ProductPosition of Substitution
Br₂/FeBr₃3,5-Dibromo-2-(ethylsulfanyl)anilineC5
HNO₃/H₂SO₄2-(Ethylsulfanyl)-5-nitro-4-bromoanilineC5
SO₃/H₂SO₄5-Amino-2-bromo-3-(ethylsulfanyl)benzenesulfonic acidC5

Activation and Deactivation Effects of Amine and Thioether Groups

Activation: The primary amine (-NH₂) is a potent activating group. Its lone pair of electrons is readily delocalized into the aromatic π-system, significantly increasing the ring's nucleophilicity and making it much more reactive than benzene (B151609). The ethylsulfanyl group also contributes to activation through resonance, though to a lesser extent than the amine group.

Deactivation: The bromine atom is a deactivating group. Its high electronegativity withdraws electron density from the ring inductively, making the ring less nucleophilic and less reactive towards electrophiles. chemicalbook.com

The powerful activating effect of the amino group is the dominant influence, making the this compound ring highly activated towards electrophilic aromatic substitution. However, the reactivity is somewhat moderated compared to aniline (B41778) due to the deactivating bromo substituent. In strongly acidic conditions, such as those used for nitration, the amine group is protonated to form an anilinium ion (-NH₃⁺), which is a powerful deactivating and meta-directing group. This can complicate reactions and is often mitigated by protecting the amine group. youtube.com

Reactions Involving the Primary Amine Group

The primary amine group in this compound is a key site for various chemical transformations, including protection strategies, condensation reactions, and diazotization.

Acylation and Other Protection Strategies

The high reactivity of the aniline ring and the basicity of the amino group can lead to undesirable side reactions, such as polysubstitution in electrophilic reactions or acting as a Lewis base with catalysts. youtube.com To prevent this, the amine is often temporarily protected. Acylation is a common protection strategy.

For instance, the amine can be acetylated using acetic anhydride (B1165640) to form the corresponding acetanilide (B955). This protection serves two main purposes:

It reduces the activating effect of the amine group because the nitrogen lone pair is now delocalized onto the adjacent carbonyl oxygen, preventing over-reaction like polysubstitution. quora.com

The bulky acetamido group provides increased steric hindrance at the ortho positions, further favoring substitution at the para position (relative to the acetamido group). youtube.comresearchgate.net

The protecting group can be removed later by acid or base-catalyzed hydrolysis to restore the primary amine. chegg.com

General Scheme for Acylation

ReactantReagentProduct
This compoundAcetic anhydrideN-(4-Bromo-2-(ethylsulfanyl)phenyl)acetamide
This compoundBenzoyl chlorideN-(4-Bromo-2-(ethylsulfanyl)phenyl)benzamide

Condensation Reactions, including Schiff Base Formation

The primary amine of this compound can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines, commonly known as Schiff bases. ajol.infoeijppr.com This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final product. eijppr.com

The formation of Schiff bases is a versatile method for creating new C=N bonds and is fundamental in the synthesis of various heterocyclic compounds and ligands for metal complexes. researchgate.netalayen.edu.iqnih.gov For example, reacting this compound with a substituted salicylaldehyde (B1680747) would produce a multidentate ligand capable of coordinating with metal ions. ajol.inforesearchgate.net

Examples of Schiff Base Formation

AmineAldehyde/KetoneProduct (Schiff Base)
This compoundBenzaldehyde(E)-N-Benzylidene-4-bromo-2-(ethylsulfanyl)aniline
This compound2-Hydroxy-5-methylbenzaldehyde2-(((4-Bromo-2-(ethylsulfanyl)phenyl)imino)methyl)-4-methylphenol
This compoundThiophene-2-carbaldehyde(E)-N-(Thiophen-2-ylmethylene)-4-bromo-2-(ethylsulfanyl)aniline

Diazotization and Subsequent Transformations

Primary aromatic amines can be converted to diazonium salts through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). organic-chemistry.org The resulting diazonium salt is a valuable synthetic intermediate.

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. This allows for the introduction of substituents that are otherwise difficult to install directly on the aromatic ring.

Common Transformations of Diazonium Salts

Reagent(s)Product TypeExample Product from this compound
CuCl/HClAryl chloride1-Bromo-2-chloro-4-(ethylsulfanyl)benzene
CuBr/HBrAryl bromide1,2-Dibromo-4-(ethylsulfanyl)benzene
CuCN/KCNAryl nitrile (Benzonitrile)4-Bromo-2-(ethylsulfanyl)benzonitrile
KIAryl iodide1-Bromo-4-(ethylsulfanyl)-2-iodobenzene
H₃PO₂Deamination (replacement by -H)1-Bromo-3-(ethylsulfanyl)benzene
H₂O, heatPhenol4-Bromo-2-(ethylsulfanyl)phenol
Phenol/AnilineAzo compound (dye)Azo-coupled dye

The diazotization of anilines bearing electron-withdrawing groups can sometimes be more challenging and may require stronger acidic conditions, such as using nitrosylsulfuric acid. google.comgoogle.com

Nucleophilic Reactivity of the Amino Group

The amino group (-NH₂) of this compound is a primary nucleophile, a characteristic typical of aromatic amines. chemicalbook.com This nucleophilicity allows it to readily participate in reactions with various electrophiles. A common transformation is acylation, where the amino group reacts with acylating agents like carboxylic acids or their derivatives to form amides. For instance, the reaction with amino acid esters in refluxing methanol (B129727) can yield the corresponding amide derivatives. sphinxsai.comresearchgate.netorganic-chemistry.org This reactivity is fundamental in building more complex molecular architectures.

Transformations at the Bromine Substituent

The bromine atom on the aromatic ring is a versatile handle for a variety of chemical transformations, most notably through palladium-catalyzed cross-coupling reactions and, in certain activated systems, nucleophilic aromatic substitution. chemicalbook.com

The bromine substituent of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.govlibretexts.org For example, the Suzuki coupling of a derivative of 4-bromo-2-methylaniline (B145978) with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base like K₃PO₄ has been shown to proceed effectively, leading to both monosubstituted and disubstituted products. mdpi.comresearchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions
Aryl HalideBoronic Acid/EsterCatalystBaseSolventProduct TypeYieldReference
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineVarious boronic acidsPd(PPh₃)₄K₃PO₄Not specifiedMonosubstituted and disubstituted products31-46% mdpi.comresearchgate.netnih.gov
4-bromo-6H-1,2-oxazinesPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene4-phenyl-substituted 6H-1,2-oxazines77-82% nih.gov
BromobenzenePhenylboronic acidNitrile-functionalized Pd(II) complexesKOHH₂O/2-propanolBiphenylGood nih.gov

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that facilitates the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction has broad applications in the synthesis of aryl amines. wikipedia.org The process typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgbeilstein-journals.org The mechanism involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. wikipedia.orglibretexts.org Different generations of catalyst systems have been developed to expand the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.org

Table 2: Key Features of Buchwald-Hartwig Amination
FeatureDescriptionReference
Reaction TypePalladium-catalyzed cross-coupling of amines with aryl halides. wikipedia.org
Catalyst SystemTypically consists of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., X-Phos). beilstein-journals.org
BaseA strong, non-nucleophilic base is often used, such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu). beilstein-journals.orgresearchgate.net
MechanismInvolves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org
ApplicationsWidely used for the synthesis of aryl amines, which are common motifs in pharmaceuticals and natural products. wikipedia.org

While nucleophilic aromatic substitution (SNAAr) on unactivated aryl halides is generally difficult, it can occur if the aromatic ring is sufficiently activated by strongly electron-withdrawing groups, typically positioned ortho or para to the leaving group. youtube.comscranton.edu In the case of this compound, the presence of the amino and ethylsulfanyl groups, which are generally activating or weakly deactivating, does not sufficiently activate the ring for direct nucleophilic substitution of the bromine. However, if the molecule were modified to include a potent electron-withdrawing group, such as a nitro group, in the ortho or para position relative to the bromine, then nucleophilic aromatic substitution could become a viable reaction pathway. youtube.comaskfilo.comchegg.com In such activated systems, a nucleophile can attack the carbon bearing the bromine, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the bromide ion. youtube.com

Reactivity of the Ethylsulfanyl Moiety

The ethylsulfanyl (-SCH₂CH₃) group introduces another dimension to the reactivity of this compound, primarily through oxidation reactions at the sulfur atom and its potential to act as a ligand in coordination chemistry.

The sulfur atom in the ethylsulfanyl group is in a low oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) or sulfone. nih.gov The oxidation of sulfides to sulfoxides and then to sulfones is a common transformation in organic synthesis. nih.gov This two-step oxidation process involves a sulfoxide as an intermediate. nih.gov Various oxidizing agents can be employed for this purpose, such as hydrogen peroxide, peroxy acids, or other specialized reagents. nih.govorganic-chemistry.org The resulting sulfoxides and sulfones are valuable synthetic intermediates and can exhibit different chemical and physical properties compared to the parent sulfide (B99878). nih.govorganic-chemistry.org For example, sulfones are known for their high versatility as building blocks in organic synthesis. nih.gov

Table 3: Oxidation of Sulfides
Starting MaterialOxidizing AgentProductReference
Sulfide (R-S-R')Hydrogen Peroxide, PeracidsSulfoxide (R-SO-R') nih.gov
Sulfoxide (R-SO-R')Hydrogen Peroxide, PeracidsSulfone (R-SO₂-R') nih.gov

The sulfur and nitrogen atoms in this compound possess lone pairs of electrons, making the molecule a potential ligand for coordination to metal centers. Aniline and its derivatives are known to form complexes with various transition metals. jmchemsci.comjmchemsci.com The coordination can occur through the nitrogen of the amino group. The presence of the sulfur atom in the ethylsulfanyl group introduces an additional potential coordination site, allowing the molecule to act as a bidentate ligand, coordinating to a metal ion through both the nitrogen and sulfur atoms. The formation of such metal complexes can significantly alter the electronic properties and reactivity of the organic ligand. jmchemsci.comresearchgate.netsapub.org

Spectroscopic Characterization in Academic Research

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a detailed fingerprint of a molecule by probing its vibrational modes. ksu.edu.sa These methods are fundamental in identifying functional groups and elucidating the structural nuances of compounds like 4-bromo-2-(ethylsulfanyl)aniline. ksu.edu.sa

Assignment of Characteristic Functional Group Vibrations (e.g., N-H, C-S, C-Br)

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups. The amino (NH₂) group typically exhibits symmetric and asymmetric stretching vibrations. researchgate.net In related aniline (B41778) derivatives, these N-H stretching modes are generally observed in the 3400-3500 cm⁻¹ region in IR spectra. jmchemsci.com

The presence of the ethylsulfanyl (-S-CH₂CH₃) group introduces characteristic C-S stretching vibrations. Studies on similar thioether compounds show that C-S stretching bands can be observed in the lower frequency region of the spectrum, often between 500 and 800 cm⁻¹. arxiv.org For instance, in a study of a thioether-containing cyanobiphenyl dimer, deformation vibrations of the C-S group were identified around 520 cm⁻¹. arxiv.org

The carbon-bromine (C-Br) bond also gives rise to a characteristic stretching vibration. In aromatic bromine compounds, this band is typically found at low wavenumbers, with research on 4-bromo-4'-chloro benzylidene aniline assigning the aromatic C-Br stretching absorption to a band at approximately 532 cm⁻¹. researchgate.net

Conformational Analysis through Vibrational Frequencies

Vibrational spectroscopy is a sensitive tool for analyzing the conformational isomers of a molecule. Different spatial arrangements of the ethylsulfanyl group relative to the aromatic ring can result in distinct vibrational frequencies. mdpi.com Although specific conformational analysis of this compound is not widely reported, the methodology involves comparing experimental spectra with theoretical calculations for different stable conformers. mdpi.comnih.gov By identifying unique vibrational bands that appear or shift depending on the conformation, researchers can determine the most stable structure or the presence of a conformational mixture in a sample. mdpi.com For molecules with flexible groups like thioethers, barriers to rotation can be determined, and energetically stable conformations can be optimized and identified through the analysis of their simulated spectra. arxiv.org

Correlation of Experimental and Theoretically Predicted Spectra

To achieve precise vibrational assignments, academic studies frequently correlate experimentally obtained IR and Raman spectra with spectra predicted through computational methods like Density Functional Theory (DFT). globalresearchonline.netresearchgate.net This approach involves optimizing the molecular geometry and calculating the harmonic vibrational frequencies using a specific level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). globalresearchonline.net

Calculated frequencies are often scaled to correct for anharmonicity and computational approximations, allowing for a more accurate comparison with experimental data. globalresearchonline.netnih.gov The strong agreement between the scaled theoretical wavenumbers and the experimental observations validates the structural model and the vibrational assignments. researchgate.netnih.gov This combined experimental and theoretical approach provides a robust framework for the complete vibrational analysis of complex molecules like this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the amino protons, and the protons of the ethyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromo, amino, and ethylsulfanyl substituents. For the parent compound 4-bromoaniline (B143363), the aromatic protons appear as two doublets in the range of δ 6.5-7.3 ppm. chemicalbook.com The introduction of the ethylsulfanyl group at the ortho position to the amine would further influence these shifts and the coupling patterns.

The protons of the ethyl group (-S-CH₂CH₃) would appear as a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, characteristic of an ethyl group attached to a heteroatom. The amino (NH₂) protons typically appear as a broad singlet.

Table 1: Representative ¹H NMR Data for Substituted Anilines

Compound Solvent Chemical Shift (δ ppm) and Multiplicity
4-Bromoaniline CDCl₃ 7.21 (d), 6.54 (d), 3.35 (s, NH₂)

This table provides data for a related compound to illustrate typical chemical shift ranges.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals would be expected for the aromatic carbons and two for the ethyl group carbons. The chemical shifts of the aromatic carbons are determined by the substituent effects. The carbon atom bonded to the bromine (C-Br) would be found at a characteristic shift, as would the carbons bonded to the nitrogen (C-N) and sulfur (C-S). In 4-bromoaniline, the carbon bearing the bromine atom appears around δ 110 ppm, while the carbon attached to the amino group is near δ 145 ppm. The presence of the ethylsulfanyl group would alter the shifts of the adjacent carbons significantly.

Table 2: Representative ¹³C NMR Data for a Substituted Aniline

Compound Solvent Chemical Shift (δ ppm)

This table provides data for a related compound to illustrate typical chemical shift ranges.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a molecule, providing evidence for its elemental composition and structure.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The fragmentation pattern of this compound is influenced by its functional groups: the bromo-substituted aniline ring and the ethylsulfanyl substituent. nih.govnih.gov

The molecular ion peak (M⁺) would be characterized by a distinctive isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity at M⁺ and M+2. nist.gov

Key fragmentation pathways for aryl ethyl sulfides and anilines include:

Alpha-cleavage : Loss of the ethyl radical (•CH₂CH₃) from the sulfur atom is a common fragmentation for alkyl aryl sulfides. miamioh.edu

McLafferty-type rearrangement : Loss of ethene (CH₂=CH₂) through a hydrogen rearrangement.

Cleavage of the C-S bond : Fission of the bond between the aromatic ring and the sulfur atom.

Loss of HCN : A characteristic fragmentation of the aniline ring. miamioh.edu

Table 2: Predicted EI-MS Fragmentation for this compound

m/z Value (for ⁷⁹Br)Fragment Ion Structure/FormulaProposed Fragmentation Pathway
247/249[C₈H₁₀BrNS]⁺•Molecular Ion (M⁺•)
218/220[C₆H₅BrNS]⁺•Loss of ethyl radical (•C₂H₅)
219/221[C₇H₈BrNS]⁺•Loss of ethene (C₂H₄) via rearrangement
187/189[C₆H₆BrN]⁺•Loss of the ethylsulfanyl radical (•SC₂H₅)
92[C₆H₆N]⁺Loss of Br from aniline fragment

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition of the compound. For this compound, the molecular formula is C₈H₁₀BrNS. HRMS can distinguish this exact mass from other potential compounds with the same nominal mass. The sensitivity of modern MS techniques, like TOF-MS/MS, is sufficient to detect and characterize even minor metabolites of related compounds like 4-bromoaniline, highlighting its power in definitive structural confirmation. nih.gov

The calculated monoisotopic mass for C₈H₁₀⁷⁹BrNS is 246.9772. An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. The spectrum of this compound is dominated by transitions involving the π-electron system of the substituted benzene (B151609) ring.

The aromatic ring in this compound constitutes a significant chromophore. The electronic spectrum is expected to show intense absorption bands corresponding to π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For substituted benzenes like anilines, two main π → π* bands are typically observed, corresponding to the E₂ and B bands of benzene.

In related compounds like 4-bromoaniline, absorption maxima are observed around 245 nm and 296 nm. nih.gov The introduction of the electron-donating ethylsulfanyl group at the ortho position to the amino group is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system and interaction between the sulfur lone pairs and the aromatic π system. nih.gov

The n → π* transitions involve the excitation of an electron from a non-bonding orbital (n) to a π* antibonding orbital. In this compound, both the nitrogen of the amino group and the sulfur of the ethylsulfanyl group possess lone pairs of electrons in non-bonding orbitals.

These n → π* transitions are generally much weaker in intensity than π → π* transitions and may be obscured by the stronger bands. researchgate.net In some heteroaromatic compounds, these transitions are crucial for processes like intersystem crossing. chemrxiv.org The position and visibility of n → π* bands can be highly sensitive to the solvent environment. While often difficult to observe directly in the parent compound's absorption spectrum, their presence can be inferred or studied in specifically designed derivatives. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected Wavelength (λₘₐₓ) RangeExpected Intensity (ε)Origin
π → π~240-260 nmHighSubstituted aromatic ring (E₂-band like)
π → π~290-310 nmModerate to HighSubstituted aromatic ring (B-band like)
n → π*>300 nmLowLone pairs on Nitrogen and Sulfur

Structural Analysis and Crystal Engineering

Determination of Crystal System and Space Group

Based on analyses of analogous compounds, it is anticipated that 4-bromo-2-(ethylsulfanyl)aniline would crystallize in a common crystal system such as monoclinic or orthorhombic. For instance, the related compound (E)-4-Bromo-N-(2-chlorobenzylidene)aniline crystallizes in the monoclinic system with a P2/n space group. researchgate.net Another similar molecule, 4-bromo-N-(4-bromophenyl)aniline, also adopts a monoclinic crystal system. researchgate.net These examples suggest that the presence of the bromine atom and the aniline (B41778) framework favors these types of crystal symmetries.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise bond lengths and angles within the this compound molecule are crucial for understanding its electronic and steric properties. In related brominated aniline structures, the C-Br bond length is a key parameter. For example, in 4-bromo-N-(4-bromophenyl)aniline, the C-Br bond lengths are well-defined. researchgate.net The geometry around the nitrogen atom, specifically the C-N-C bond angle, and the torsion angles involving the phenyl rings and the substituent groups dictate the molecule's three-dimensional shape. In 4-bromo-N-(4-bromophenyl)aniline, the C-N-C bond angle is reported as 128.5 (2)°. researchgate.net

Bond/AngleExpected Value (based on related structures)
C-Br~1.90 Å
C-S~1.77 Å
S-C(ethyl)~1.82 Å
C-N~1.43 Å
C-N-C angle~128°
Dihedral Angle (Phenyl-S-C-C)Variable

Note: These are estimated values based on data from similar compounds and may not represent the exact measurements for this compound.

Intermolecular Interactions in Crystal Lattices

The way individual molecules of this compound pack in the solid state is governed by a variety of non-covalent interactions.

Analysis of Hydrogen Bonding Networks (e.g., N—H⋯N, O—H⋯N)

The primary amine group in this compound is a potent hydrogen bond donor. It is expected to form N—H⋯N hydrogen bonds with neighboring molecules, creating chains or more complex networks. In crystals of related anilines, such as 4-bromo-N-(4-hydroxybenzylidene)aniline, O—H⋯N hydrogen bonds are observed to form infinite chains. researchgate.net While the title compound lacks a hydroxyl group, the principle of hydrogen bonding from the N-H group to an acceptor atom on an adjacent molecule remains a key packing determinant.

Pi-Pi Stacking and Aromatic Interactions

Pi-pi (π-π) stacking is a critical non-covalent interaction that influences the crystal packing of aromatic compounds. This interaction arises from the attractive forces between the electron clouds of adjacent aromatic rings. In derivatives of bromoaniline, such as 4-bromo-anilinium nitrate, π-π stacking interactions are observed to link cations and anions into layers. sigmaaldrich.com The geometry of these stacking interactions suggests that electrostatic forces play a significant role in the attraction between the aromatic systems.

Generally, these interactions can be categorized as either face-to-face or edge-to-face. The specific conformation is determined by the electronic nature of the substituents on the aromatic ring. The presence of both an electron-donating amino group and an electron-withdrawing bromine atom in the 4-bromoaniline (B143363) framework, along with the ethylsulfanyl group in the target molecule, creates a complex electronic environment that can lead to varied and interesting stacking arrangements. These interactions are fundamental in stabilizing crystal structures.

In the broader context of aniline derivatives, studies have shown that the dihedral angle between aromatic rings is a key parameter. For instance, in (E)-4-Bromo-N-(2-chlorobenzylidene)aniline, the dihedral angle between the two aromatic rings is 49.8 (2)°.

Polymorphism and Thermochromic Behavior in Derivatives

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. While no specific studies on the polymorphism of this compound were identified, the investigation of related Schiff base and triarylamine derivatives provides valuable insights.

Derivatives of 4-bromoaniline are utilized in the synthesis of hole-transporting semiconducting small molecules and polymers. Materials like these are often designed to have specific electronic and physical properties, which can be highly dependent on their crystalline form. The potential for polymorphism in such derivatives is therefore a critical consideration in their development for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells.

Thermochromism, a reversible change in color with temperature, is another property that can be engineered into derivatives. This behavior is often linked to changes in molecular conformation or packing in the solid state, which can be triggered by temperature variations. The electronic structure of aniline derivatives can be sensitive to their environment, suggesting that thermochromic behavior could be induced through appropriate chemical modification.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed breakdown of the different types of intermolecular contacts.

For related compounds like 4-bromo-anilinium nitrate, Hirshfeld analysis reveals that O⋯H/H⋯O interactions are the dominant factor in the crystal packing. sigmaaldrich.com In more complex derivatives, such as 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the analysis identifies a variety of interactions, including N—H⋯O, C—H⋯O, C—H⋯F, C—H⋯Br, and C—H⋯π interactions, which collectively form a three-dimensional network.

The table below summarizes key intermolecular contacts and their contributions as determined by Hirshfeld surface analysis for a related bromo-aniline derivative.

Interaction TypeContribution (%)Description
H···H45.7Represents contacts between hydrogen atoms.
C···H/H···C15.2Indicates interactions involving carbon and hydrogen atoms.
O···H/H···O11.8Highlights hydrogen bonding with oxygen. sigmaaldrich.com
Br···H/H···Br10.5Shows contacts involving the bromine atom.
N···H/H···N2.7Represents hydrogen bonding with nitrogen.
Other14.1Includes various other minor contacts.

Note: The data presented is representative of bromo-aniline derivatives and is used to illustrate the type of insights gained from Hirshfeld surface analysis. Specific values for this compound would require dedicated experimental and computational studies.

Computational and Theoretical Investigations

Quantum Chemical Calculation Methods

Quantum chemical calculations are fundamental in elucidating the properties of 4-bromo-2-(ethylsulfanyl)aniline. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its geometric and electronic characteristics.

Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) has become a principal tool for the computational study of molecular systems. For compounds structurally similar to this compound, such as other halogenated anilines, DFT calculations, particularly using the B3LYP functional, are commonly utilized for geometry optimization and the prediction of vibrational frequencies. researchgate.netnih.gov The process of geometry optimization involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure.

Following optimization, vibrational analysis is typically performed to confirm that the obtained geometry is a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies. These calculations also yield theoretical vibrational spectra (infrared and Raman), which can be compared with experimental data to validate the computational model. For instance, in studies of related molecules like 2-bromo-6-chloro-4-fluoroaniline, the calculated vibrational wavenumbers, after scaling, have shown excellent agreement with experimental FTIR and FT-Raman spectra. researchgate.net

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used in the study of molecular systems. youtube.comyoutube.comyoutube.com It approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point for more advanced computational methods. researchgate.netresearchgate.net In the context of substituted anilines, HF calculations are often employed for initial geometry optimizations and to obtain a qualitative understanding of the molecular orbitals. researchgate.net While generally less accurate than DFT for many properties due to the neglect of electron correlation, HF theory is valuable for its conceptual simplicity and its role as a basis for more sophisticated models.

Basis Set Selection and Influence on Computational Accuracy

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets employed in the study of aniline (B41778) derivatives include the Pople-style basis sets, such as 6-31G* and its variations like 6-31+G(d,p) and 6-311++G(d,p). researchgate.netnih.govmdpi.com

The selection of a basis set is a trade-off between computational cost and accuracy. Larger basis sets with polarization (d,p) and diffuse (+) functions generally provide more accurate results, especially for systems containing heteroatoms and for describing non-covalent interactions and electronic properties. For instance, studies on halogenated anilines have demonstrated that basis sets like 6-31+G(d,p) are necessary to obtain reliable geometrical parameters and vibrational frequencies. researchgate.net The inclusion of diffuse functions is particularly important for accurately describing the electronic distribution of anions and excited states.

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical reactivity and potential applications. Analysis of the frontier molecular orbitals and various reactivity descriptors provides a detailed picture of its electronic behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.govmdpi.comthaiscience.infonih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For substituted anilines, the nature and position of the substituents significantly influence the energies of the frontier orbitals and the magnitude of the energy gap. Computational studies on similar molecules, such as 4-chloro-2-(trifluoromethyl)aniline, have shown that the presence of electron-withdrawing and electron-donating groups alters the electronic distribution and, consequently, the HOMO-LUMO gap. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Aniline Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
3-Bromo-2-hydroxypyridine-6.785-0.6826.103B3LYP/6-311++G(d,p) mdpi.com
4-Chloro-2-(trifluoromethyl)aniline-6.54-1.894.65B3LYP/6-311++G(d,p) nih.gov
p-Nitroaniline-6.83-2.913.92B3LYP/6-311G(d,p) thaiscience.info
p-Aminoaniline-5.09-0.604.49B3LYP/6-311G(d,p) thaiscience.info

This table presents data for structurally related compounds to illustrate the typical range of values obtained from computational studies. Specific values for this compound would require a dedicated computational analysis.

Reactivity Descriptors (e.g., Fukui Functions, Electronegativity, Chemical Softness)

Conceptual DFT provides a framework for defining and calculating various reactivity descriptors that quantify the chemical behavior of a molecule. These descriptors are derived from the change in energy or electron density with respect to a change in the number of electrons.

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the most likely sites for nucleophilic, electrophilic, and radical attack within a molecule. wikipedia.orgresearchgate.netscm.comresearchgate.netfaccts.de By analyzing the Fukui functions, one can predict the regioselectivity of chemical reactions.

Chemical Softness (S): Chemical softness is the reciprocal of chemical hardness and is related to the polarizability of the molecule. A higher value of chemical softness indicates greater reactivity.

Table 2: Key Reactivity Descriptors and Their Calculation

DescriptorFormulaSignificance
Electronegativity (χ)χ ≈ -(EHOMO + ELUMO)/2Measures the ability to attract electrons.
Chemical Hardness (η)η ≈ (ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Chemical Softness (S)S = 1/(2η)Reciprocal of hardness, indicates polarizability and reactivity.

These computational and theoretical investigations, by providing a detailed understanding of the structural and electronic properties of this compound, are invaluable for guiding experimental studies and for the future development of novel applications.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

For this compound, NBO analysis would be instrumental in quantifying the various non-covalent interactions that govern its condensed-phase behavior. The presence of the bromine atom, the sulfur atom in the ethylsulfanyl group, and the amine group provides multiple sites for potential hydrogen bonding, halogen bonding, and other van der Waals interactions.

The analysis would involve calculating the stabilization energies (E(2)) associated with donor-acceptor interactions between the filled (donor) NBOs of one molecule and the empty (acceptor) NBOs of another. For instance, the lone pairs on the nitrogen and sulfur atoms could act as donors to antibonding orbitals of neighboring molecules. Similarly, the bromine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule.

Key NBO parameters that would be investigated include:

Stabilization Energies (E(2)): These values quantify the strength of the charge transfer interactions. Higher E(2) values indicate stronger interactions.

Occupancy of NBOs: Deviations from the ideal integer values (2 for a lone pair or bond, 0 for an antibonding orbital) indicate the extent of electron delocalization and charge transfer.

Hybridization: The NBO analysis would also provide details on the hybridization of the atomic orbitals, offering insights into the bonding geometry.

While specific NBO analysis data for this compound is not available in the public domain, studies on similar bromo- and sulfur-containing aromatic compounds have demonstrated the utility of this method in understanding their interaction profiles.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step processes of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways, the structures of transient intermediates, and the energy requirements for the reaction to occur.

Calculation of Energy Barriers and Transition State Structures

To understand the reactivity of this compound in various chemical transformations, density functional theory (DFT) calculations could be employed to map out the reaction pathways. This involves locating the transition state (TS) structures, which represent the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier.

For example, in an electrophilic aromatic substitution reaction on the aniline ring, calculations would identify the structure of the Wheland intermediate (the sigma complex) and the transition state leading to its formation. By comparing the activation energies for substitution at different positions on the ring, one could predict the regioselectivity of the reaction.

Thermodynamic Aspects of Reaction Pathways (e.g., Gibbs Free Energy)

By calculating the Gibbs free energy of formation for all species involved in a potential reaction of this compound, one can determine the position of the equilibrium and the feasibility of the reaction pathway. For multi-step reactions, a Gibbs free energy profile can be constructed to visualize the thermodynamic landscape of the entire process.

Spectroscopic Property Prediction

Computational quantum chemistry can simulate various types of spectra, providing a powerful tool for interpreting experimental data and for identifying unknown compounds.

Simulation of IR, Raman, and NMR Spectra

The vibrational frequencies of a molecule correspond to the absorption peaks in its infrared (IR) and Raman spectra. DFT calculations can predict these vibrational modes with a good degree of accuracy. By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR and Raman spectrum can be generated. These simulated spectra can be compared with experimental spectra to aid in peak assignment and to confirm the structure of the synthesized compound.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical prediction of the ¹H and ¹³C NMR chemical shifts of this compound would be invaluable for assigning the peaks in the experimental NMR spectra, especially for a molecule with a complex substitution pattern.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Prediction

The electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of the electronic transitions.

A TD-DFT calculation for this compound would predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. This information is crucial for understanding the electronic structure of the molecule and for interpreting its UV-Vis spectrum. The predicted spectrum can be compared to an experimentally measured one to confirm the identity and purity of the compound.

Computational Crystallography and Solid-State Properties

As of the current body of scientific literature, detailed computational crystallography and solid-state property investigations specifically for this compound are not publicly available. While research exists for structurally similar compounds, direct experimental or theoretical crystallographic data for this compound, including its crystal system, space group, unit cell dimensions, and intermolecular interactions in the solid state, remains to be published.

Theoretical studies, which would provide insights into the molecule's conformational possibilities, electronic structure, and potential solid-state packing, have not been reported in the reviewed sources. Such computational investigations would be valuable for understanding the structure-property relationships of this compound and for the design of new materials.

Further research is required to elucidate the precise three-dimensional arrangement of this compound in the crystalline state and to computationally model its solid-state characteristics.

Information Unvailable for "this compound"

Following a comprehensive search of available scientific and chemical literature, no specific data was found for the compound This compound . Consequently, it is not possible to generate an article detailing its applications in advanced organic synthesis and materials science as requested.

The performed searches for "this compound" and its potential applications in the synthesis of pharmaceuticals, agrochemicals, heterocyclic compounds, nonlinear optical materials, organic semiconductors, and functional materials did not yield any relevant results. Furthermore, no CAS number, which is a unique identifier for chemical substances, could be located for this specific compound, suggesting it is not a commonly synthesized or commercially available chemical.

While extensive information exists for structurally related compounds such as 4-bromoaniline (B143363), 4-bromo-2-ethylaniline, and 4-bromo-2-chloroaniline (B1269894), the user's strict requirement to focus solely on "this compound" prevents the use of this data as a substitute. The presence of the ethylsulfanyl group at the second position of the aniline ring is a key structural feature, and information on analogous compounds cannot be accurately extrapolated to describe the specific properties and applications of the requested molecule.

Therefore, the creation of a scientifically accurate and informative article adhering to the provided outline for "this compound" cannot be fulfilled at this time due to the absence of foundational data.

Applications in Advanced Organic Synthesis and Materials Science

Role in Polymer Chemistry (e.g., Polyaniline Derivatives)

There is no specific information in the reviewed literature concerning the use of 4-bromo-2-(ethylsulfanyl)aniline as a monomer for the synthesis of polyaniline derivatives. Research in this area has explored other substituted anilines. For instance, studies have reported the in-situ polymerization of copolymers like poly(aniline-co-4-bromoaniline). chemicalbook.comresearchgate.net In these studies, 4-bromoaniline (B143363) is copolymerized with aniline (B41778) to create nanocomposites, for example, with Cu2+−montmorillonite. researchgate.net The properties of these copolymers are investigated, but this does not provide direct information on polymers derived from this compound. Similarly, research has been conducted on the synthesis and characterization of poly(o-bromoaniline), highlighting its semiconductor properties. researchgate.netantispublisher.com However, this pertains to a different isomer and lacks the ethylsulfanyl group.

Ligand Design in Coordination Chemistry

No specific studies detailing the use of this compound as a ligand in coordination chemistry were found in the public domain. The design of ligands often utilizes aniline and its derivatives due to the coordinating ability of the amino group. The electronic and steric properties of substituents on the aniline ring are known to influence the stability and properties of the resulting metal complexes. While general principles of ligand design using substituted anilines are well-established, specific research applying these principles to this compound is not present in the available literature.

Q & A

Q. How to design derivatives for biological activity studies?

  • SAR Framework :
  • Modify Ethylsulfanyl : Replace with bulkier thioethers (e.g., isopropyl) to enhance lipophilicity.
  • Bromine Substitution : Introduce iodine for radiolabeling or fluorine for metabolic stability.
  • Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR binding studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.